![molecular formula C17H14F4O2 B5727612 1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene](/img/structure/B5727612.png)
1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene
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Overview
Description
1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene typically involves multiple steps, including the introduction of fluorine atoms and the formation of the prop-1-enyl group. Common synthetic routes may involve the use of fluorinating agents and specific reaction conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact mechanism may vary depending on the application and the specific context in which the compound is utilized.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-tetrafluoro-3-[(2-methylphenyl)methoxy]benzene: Similar in structure but lacks the prop-1-enyl group.
1,2,4,5-tetrafluoro-3-(methoxymethoxy)benzene: Contains a methoxymethoxy group instead of the methoxy-4-methylphenoxy group.
Uniqueness
1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene is unique due to its specific combination of fluorine atoms, methoxy group, and prop-1-enyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-(2-methoxy-4-methylphenoxy)-6-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4O2/c1-4-5-10-13(18)15(20)17(16(21)14(10)19)23-11-7-6-9(2)8-12(11)22-3/h4-8H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVIRDOFKDRJJZ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=C(C=C(C=C2)C)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=C(C=C(C=C2)C)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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